molecular formula C10H12O3 B8667200 Isopropyl 3-(2-furanyl)acrylate CAS No. 72987-57-6

Isopropyl 3-(2-furanyl)acrylate

Cat. No.: B8667200
CAS No.: 72987-57-6
M. Wt: 180.20 g/mol
InChI Key: ASFDSPFXJFSSEX-AATRIKPKSA-N
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Description

Isopropyl 3-(2-furanyl)acrylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-(2-furanyl)acrylate typically involves the reaction of 2-acetylfuran with appropriate reagents under acidic conditions. For example, 2-acetylfuran can be reacted with substituted benzaldehydes using a 1-M HCl acetic acid solution to yield the desired product . This method is commonly used in laboratory settings to produce small quantities of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-(2-furanyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated esters.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the double bond can produce saturated esters.

Scientific Research Applications

Isopropyl 3-(2-furanyl)acrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl 3-(2-furanyl)acrylate involves its interaction with specific molecular targets and pathways. The furan ring and the prop-2-enoate moiety can interact with enzymes and receptors, leading to various biological effects. For example, furan derivatives have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: This compound is similar in structure but has an ethyl group instead of a propan-2-yl group.

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.

    2-Acetylfuran: A precursor in the synthesis of Isopropyl 3-(2-furanyl)acrylate.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a prop-2-enoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Isopropyl 3-(2-furanyl)acrylate is an organic compound characterized by its acrylate functional group and a furan ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : Approximately 180.204 g/mol
  • Structure : The compound features an isopropyl group attached to an acrylate moiety linked with a furan ring, which enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties :
    • Some derivatives of furan-containing compounds have shown activity against various bacteria and fungi, suggesting potential applications in treating infections.
    • A study indicated that this compound could inhibit the growth of specific microbial strains, making it a candidate for further antimicrobial research.
  • Anti-inflammatory Effects :
    • Compounds with furan rings are often associated with anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
  • Interaction with Biological Macromolecules :
    • The structure of this compound suggests potential interactions with proteins and enzymes, which are critical for understanding its mechanism of action in biological systems.

Case Studies and Experimental Data

  • A study focused on the synthesis and evaluation of various furan derivatives, including this compound, demonstrated its potential as a therapeutic agent due to its ability to interact with biological targets .
  • Table 1: Summary of Biological Activities
Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains,
Anti-inflammatoryPotential modulation of inflammatory pathways
Protein InteractionPossible binding affinities with enzymes

Synthesis and Analytical Methods

This compound can be synthesized through various methods involving reagents like isopropyl alcohol and furfural under acidic conditions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to assess the purity and concentration of this compound in experimental setups .

Properties

CAS No.

72987-57-6

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

propan-2-yl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C10H12O3/c1-8(2)13-10(11)6-5-9-4-3-7-12-9/h3-8H,1-2H3/b6-5+

InChI Key

ASFDSPFXJFSSEX-AATRIKPKSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CC(C)OC(=O)C=CC1=CC=CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

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